CID 12746929

Description

CID 12746929 is a PubChem Compound Identifier (CID) that uniquely references a chemical compound in the PubChem database . The term "CID" in some contexts may also refer to "Chemical-Induced Disease" relations or other abbreviations , but this article focuses solely on the compound identifier.

Properties

CAS No. |

1628-01-9 |

|---|---|

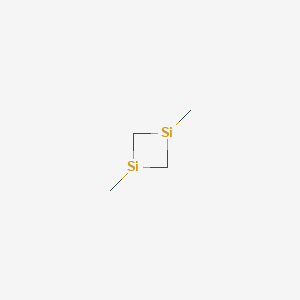

Molecular Formula |

C4H12Si2 |

Molecular Weight |

116.31 g/mol |

IUPAC Name |

1,3-dimethyl-1,3-disiletane |

InChI |

InChI=1S/C4H12Si2/c1-5-3-6(2)4-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

AKDHUUDXAAUAPB-UHFFFAOYSA-N |

SMILES |

C[Si]1C[Si](C1)C |

Canonical SMILES |

C[SiH]1C[SiH](C1)C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 12746929 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 12746929 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 12746929 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 12746929 are absent, insights can be drawn from methodologies used to compare structurally or functionally analogous compounds in the provided evidence. Below is a generalized framework for such comparisons, supported by examples from related studies:

Structural Similarity

Structural analogs are often identified using mass spectrometry (MS), chromatography, and spectral data. For example:

- Oscillatoxin Derivatives : lists oscillatoxin derivatives (e.g., CID 156582092, CID 185389) with structural variations such as methyl groups or carboxylate substitutions (Figure 1 in ). These compounds differ in functional groups and molecular weights, influencing their biological activity and stability .

- Saponins in Ginseng: highlights the use of LC-ESI-MS and in-source CID to distinguish structurally similar saponins (e.g., ginsenoside Rf and pseudoginsenoside F11). Differences in fragmentation patterns under CID conditions enable precise identification .

Functional Similarity

Functionally similar compounds are compared based on applications or mechanisms:

- Cell-Permeant CIDs: discusses photocleavable chemical inducers of dimerization (CIDs) like pRap, which enable spatiotemporal control of protein interactions. These are compared to non-covalent analogs (e.g., biotinylated rapamycin) in terms of diffusibility and localization efficiency .

- Chemotherapy-Induced Diarrhea (CID) Treatments : –12 compare probiotics (e.g., Bifidobacterium), drugs (e.g., loperamide), and traditional therapies (e.g., moxibustion) for CID management. Probiotics reduce CID incidence by 74% (OR = 0.26) compared to controls, while moxibustion lowers CID rates from 26.4% to 8.3% .

Data-Driven Comparison Framework

The following table summarizes key parameters for comparing compounds, derived from methodologies in , and 19:

| Parameter | This compound | Oscillatoxin D (CID 101283546) | Bifidobacterium spp. | Cell-Permeant CIDs (e.g., pRap) |

|---|---|---|---|---|

| Structural Class | N/A | Polyketide | Probiotic bacteria | Synthetic small molecule |

| Molecular Weight | N/A | ~800 Da | N/A | ~900 Da |

| Key Applications | N/A | Cytotoxicity | CID prevention | Protein manipulation |

| Efficacy Metrics | N/A | IC50 values (cell-based assays) | OR = 0.26 (CID reduction) | Localization efficiency >80% |

| Analytical Methods | N/A | LC-MS, NMR | Meta-analysis | Fluorescence microscopy |

Research Findings and Limitations

- Gaps in this compound Data : The absence of specific data for this compound precludes a direct comparison. This highlights the need for targeted studies using techniques like GC-MS () or LC-ESI-MS () to characterize its properties.

- Methodological Insights : Studies on oscillatoxins and probiotics demonstrate the importance of integrating structural (e.g., NMR, MS) and functional (e.g., clinical trials, in vitro assays) data for robust comparisons .

Q & A

How to formulate a research question for studying CID 12746929 that balances specificity and scientific rigor?

A well-constructed research question should be focused, measurable, and complex to drive systematic inquiry. For this compound, frame questions that address gaps in existing literature (e.g., "How does this compound interact with [specific receptor/enzyme] under varying pH conditions?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . Avoid overly broad questions (e.g., "What is this compound?") and prioritize hypotheses requiring experimental validation .

What experimental design principles are critical for studying this compound’s biochemical properties?

Adopt a mixed-methods approach to balance qualitative and quantitative

- Quantitative : Use dose-response assays or kinetic studies to measure binding affinity or catalytic activity.

- Qualitative : Employ spectroscopic techniques (e.g., NMR, X-ray crystallography) to elucidate structural interactions.

Ensure reproducibility by detailing protocols for reagent purity, instrument calibration, and control groups . For complex systems (e.g., in vivo models), incorporate power analysis to determine sample size adequacy .

How to resolve contradictions in experimental data involving this compound?

Contradictions often arise from methodological variability (e.g., assay conditions) or context-dependent effects (e.g., cell-type specificity). Steps:

Replicate experiments under standardized conditions .

Conduct meta-analysis of existing studies to identify confounding variables (e.g., temperature, solvent composition) .

Use sensitivity analysis to quantify the impact of parameter variations .

Document discrepancies transparently in the discussion section, linking them to limitations in experimental design .

What advanced statistical methods are suitable for analyzing this compound’s dose-dependent effects?

- Multivariate regression to model interactions between dosage, time, and biological response.

- Machine learning (e.g., random forests) for high-dimensional data from omics studies.

- Bayesian inference to quantify uncertainty in low-sample-size experiments .

Validate models using cross-validation or bootstrapping, and report effect sizes with confidence intervals .

How to design a questionnaire for collecting metadata in this compound clinical studies?

For human-subject research:

- Structure : Include sections for demographics, medical history, and exposure variables. Use closed-ended questions (Likert scales) for quantifiable data and open-ended questions for adverse event reporting .

- Validation : Pilot-test the questionnaire to assess clarity and reliability (Cronbach’s α > 0.7).

- Ethics : Obtain informed consent and ensure anonymity per institutional review board (IRB) guidelines .

What strategies ensure ethical compliance when sourcing this compound for academic research?

- Sourcing : Use vendor certifications (e.g., ISO 9001) to verify compound purity and legality.

- Documentation : Maintain records of material transfer agreements (MTAs) and safety data sheets (SDS) .

- Ethical review : Submit protocols to IRBs for studies involving animal/human subjects, emphasizing risk mitigation .

How to optimize literature reviews for this compound-related research?

- Search strategies : Use Boolean operators (e.g., "this compound AND [target] NOT [toxicity]") in databases like PubMed or SciFinder. Filter results by study type (e.g., in vitro, in vivo) .

- Critical appraisal : Evaluate sources for bias (e.g., industry-funded studies) using tools like ROBINS-I .

- Gap analysis : Synthesize findings into tables comparing methodologies, outcomes, and limitations .

What are best practices for integrating mixed-methods data in this compound studies?

- Triangulation : Combine spectroscopic data (qualitative) with enzymatic activity assays (quantitative) to validate mechanisms .

- Sequential design : Use qualitative findings (e.g., participant feedback) to refine quantitative hypotheses .

- Software tools : Leverage NVivo for thematic analysis and R/Python for statistical modeling .

How to address reproducibility challenges in this compound synthesis protocols?

- Detailed documentation : Specify reaction conditions (temperature, solvent ratios, catalysts) and characterize intermediates via HPLC/MS .

- Collaborative validation : Share protocols with independent labs for cross-verification .

- Open science : Deposit raw data in repositories like Zenodo or ChemRxiv for transparency .

What methodologies are effective for studying this compound’s long-term stability?

- Accelerated stability testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC .

- Kinetic modeling : Use Arrhenius equations to predict shelf life .

- Regulatory alignment : Follow ICH Q1A guidelines for pharmaceutical stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.